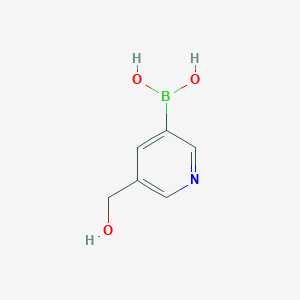

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

説明

BenchChem offers high-quality (5-(Hydroxymethyl)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Hydroxymethyl)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[5-(hydroxymethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFSPSWVQWMKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621177 | |

| Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908369-20-0 | |

| Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in cross-coupling reactions to construct complex molecular architectures. This technical guide provides an in-depth overview of a robust synthetic route to this key intermediate. The synthesis involves the protection of the hydroxyl group of 3-bromo-5-(hydroxymethyl)pyridine, followed by a Miyaura borylation reaction. A detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Introduction

Pyridine-based boronic acids and their derivatives are of significant interest in the pharmaceutical industry due to their versatile reactivity in Suzuki-Miyaura cross-coupling reactions. These reactions are instrumental in the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds that form the core of many therapeutic agents. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, in particular, offers a strategic advantage by incorporating a functionalized side chain that can be further modified, making it a highly sought-after intermediate in the synthesis of novel drug candidates. This guide outlines a reliable and reproducible synthetic pathway to this compound, starting from the commercially available 3-bromo-5-(hydroxymethyl)pyridine.

Overview of Synthetic Routes

Two primary strategies are commonly employed for the synthesis of aryl and heteroaryl boronic acids:

-

Lithium-Halogen Exchange Followed by Borylation: This classic method involves the reaction of an aryl halide with an organolithium reagent (typically n-butyllithium or sec-butyllithium) at low temperatures to form an aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. While effective, this method can be sensitive to functional groups that are incompatible with strongly basic organolithium reagents.

-

Palladium-Catalyzed Miyaura Borylation: This modern approach utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is typically carried out in the presence of a base and a suitable ligand for the palladium catalyst. The Miyaura borylation is known for its high functional group tolerance and generally milder reaction conditions compared to the lithiation-borylation route.

This guide will focus on a Miyaura borylation approach, preceded by a protection step for the hydroxymethyl group to ensure a high-yielding and clean reaction. The tert-butyldimethylsilyl (TBDMS) group is chosen as the protecting group due to its stability under the borylation conditions and its straightforward removal.

Experimental Protocols

This section details the experimental procedures for the synthesis of (5-(hydroxymethyl)pyridin-3-yl)boronic acid, proceeding through a two-step sequence: protection of the starting material and subsequent Miyaura borylation.

Step 1: Synthesis of 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine

Reaction Scheme:

Methodology:

-

To a solution of 3-bromo-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add imidazole (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine as a colorless oil.

Step 2: Synthesis of (5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)boronic acid pinacol ester

Reaction Scheme:

Methodology:

-

In a Schlenk flask, combine 3-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (0.1 M) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired pinacol ester as a white solid.

Step 3: Deprotection to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Reaction Scheme:

Methodology:

-

Dissolve the pinacol ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl) (2:1 v/v).

-

Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, adjust the pH of the solution to approximately 7.5 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-(hydroxymethyl)pyridin-3-yl)boronic acid as a white solid. The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1 | 3-Bromo-5-(hydroxymethyl)pyridine | Imidazole, TBDMSCl | DCM | 0 °C to RT | 12-16 | 90-95 |

| 2 | 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine | B₂pin₂, KOAc, Pd(dppf)Cl₂ | 1,4-Dioxane | 80-90 °C | 12-24 | 75-85 |

| 3 | (5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)boronic acid pinacol ester | 1 M HCl | THF/H₂O | RT | 2-4 | >95 |

Table 2: Characterization Data for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

| Property | Value |

| Molecular Formula | C₆H₈BNO₃ |

| Molecular Weight | 152.94 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.55 (s, 1H), 8.45 (s, 1H), 8.15 (s, 2H, B(OH)₂), 7.95 (s, 1H), 5.30 (t, J=5.6 Hz, 1H, OH), 4.50 (d, J=5.6 Hz, 2H, CH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 149.1, 146.3, 141.2, 137.5, 62.8 |

| Mass Spectrometry (ESI+) | m/z 153.9 [M+H]⁺ |

Note: NMR data are predicted and may vary slightly in an experimental setting.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of (5-(hydroxymethyl)pyridin-3-yl)boronic acid.

Caption: Synthetic workflow for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

Conclusion

The synthetic route detailed in this guide, employing a protection-borylation-deprotection sequence, offers a reliable method for the preparation of (5-(hydroxymethyl)pyridin-3-yl)boronic acid. The use of the Miyaura borylation ensures high functional group tolerance and typically provides good to excellent yields. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable building block for the creation of novel chemical entities.

A Technical Guide to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic applications of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative that is widely utilized in the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety and a functional hydroxymethyl group, make it a versatile reagent in the synthesis of novel compounds with potential therapeutic applications.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. It is important to note that while some of these properties have been experimentally determined, others are computationally predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₃ | ChemScene[1] |

| Molecular Weight | 152.94 g/mol | ChemScene[1], PubChem[2] |

| CAS Number | 908369-20-0 | ChemScene[1] |

| Appearance | White to off-white solid (typical) | N/A |

| Melting Point | >300 °C (decomposes) | Not Experimentally Determined |

| Boiling Point | Not Experimentally Determined | N/A |

| pKa | 4-10 (general range for aryl boronic acids)[3] | Not Experimentally Determined for this compound |

| Solubility | Soluble in methanol, limited solubility in water | General observation for similar compounds |

| LogP (computed) | -1.7463 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 73.58 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 3 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

| Purity (typical) | ≥95% | ChemScene[1] |

| Storage Conditions | 4°C | ChemScene[1] |

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[4] This reaction enables the coupling of the pyridinyl moiety to a variety of aryl or vinyl halides, providing access to a diverse range of biaryl and vinyl-substituted pyridine derivatives. These structural motifs are prevalent in many biologically active molecules and approved drugs.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction utilizing (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

Detailed Experimental Protocol: Synthesis of a Biaryl Pyridine Derivative

This protocol provides a detailed methodology for the synthesis of a biaryl pyridine derivative via a Suzuki-Miyaura coupling reaction.

Materials:

-

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

-

Aryl bromide (or other aryl halide)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-(Hydroxymethyl)pyridin-3-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash them with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl pyridine product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, as illustrated in the diagram below.

Conclusion

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a valuable and versatile building block in modern organic synthesis. Its ability to participate in robust and reliable carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its physicochemical properties and reactivity is crucial for its effective application in the synthesis of novel and complex molecular architectures with potential therapeutic value.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Disclaimer: As of December 2025, a public domain crystal structure for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid has not been reported. This guide therefore provides a representative and detailed technical framework for its crystal structure analysis, based on established methodologies for analogous compounds and general crystallographic practices. The quantitative data presented is hypothetical and serves illustrative purposes.

Introduction

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a boronic acid derivative, it holds potential for various therapeutic applications, acting as a versatile building block in the synthesis of complex molecules and as a potential inhibitor of key biological targets. Understanding its three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding rational drug design.

This technical guide offers an in-depth overview of the experimental and computational workflow for the crystal structure analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

The synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid can be achieved through several established routes for pyridine boronic acids. A common approach involves a halogen-metal exchange reaction followed by borylation.

Protocol:

-

Starting Material: 3-Bromo-5-(hydroxymethyl)pyridine.

-

Reaction: The starting material is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: An organolithium reagent, such as n-butyllithium, is added dropwise to facilitate the halogen-metal exchange, forming a lithiated pyridine intermediate.

-

Borylation: A trialkyl borate, for instance, triisopropyl borate, is then added to the reaction mixture. The lithiated intermediate reacts with the borate ester.

-

Hydrolysis: The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the final (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

-

Purification: The crude product is then purified. Boronic acids can often be challenging to purify via standard column chromatography. Recrystallization from a suitable solvent system (e.g., water, ethanol, or mixed solvents) is a common and effective method. Another purification strategy involves the formation of a diethanolamine adduct, which can be selectively crystallized and then hydrolyzed to yield the pure boronic acid.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.

Protocol:

-

Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the purified compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Slow Cooling: A saturated solution at a higher temperature is gradually cooled to a lower temperature, reducing the solubility and inducing crystallization.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

-

Crystal Selection: Once crystals have formed, they are examined under a microscope. Ideal crystals for single-crystal X-ray diffraction should be well-formed, have sharp edges, and be free of visible defects. The optimal size is typically in the range of 0.1 to 0.3 mm in all dimensions.

Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

-

Diffractometer Setup: The diffractometer is equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that a comprehensive set of reflections is measured.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and generate a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Protocol:

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This provides the initial atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and occupancy factors to improve the agreement between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

Final Model Validation: The quality of the final refined structure is assessed using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

Data Presentation

The crystallographic data for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid would be summarized in tables for clear and concise presentation. The following tables present hypothetical data for illustrative purposes.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical Formula | C₆H₈BNO₃ |

| Formula Weight | 152.95 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.543(2) Å |

| b | 10.123(3) Å |

| c | 9.234(2) Å |

| α | 90° |

| β | 105.34(1)° |

| γ | 90° |

| Volume | 770.4(3) ų |

| Z | 4 |

| Calculated Density | 1.318 Mg/m³ |

| Absorption Coefficient | 0.103 mm⁻¹ |

| F(000) | 320 |

| Data Collection | |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |

| Reflections collected | 7890 |

| Independent reflections | 1765 [R(int) = 0.021] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1765 / 0 / 105 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| C(1)-B(1) | 1.562(3) | O(1)-B(1)-O(2) | 118.5(2) |

| B(1)-O(1) | 1.365(3) | O(1)-B(1)-C(1) | 121.2(2) |

| B(1)-O(2) | 1.371(3) | O(2)-B(1)-C(1) | 120.3(2) |

| C(3)-C(4) | 1.385(3) | C(2)-N(1)-C(6) | 117.1(2) |

| C(4)-C(5) | 1.391(3) | C(4)-C(5)-C(7) | 121.8(2) |

| C(5)-C(7) | 1.508(3) | O(3)-C(7)-C(5) | 112.4(2) |

| C(7)-O(3) | 1.425(3) |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

Caption: Experimental workflow for the crystal structure analysis.

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

Conclusion

The crystal structure analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, as outlined in this technical guide, provides a robust framework for obtaining critical structural information. Although a solved structure is not yet publicly available, the methodologies described herein are standard and widely applicable. The resulting three-dimensional atomic arrangement would be invaluable for understanding its chemical properties and for guiding the design of new therapeutic agents. This detailed structural knowledge is a cornerstone of modern drug discovery, enabling a more rational and efficient path toward the development of novel and effective medicines.

Spectroscopic Characterization of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid: A Technical Guide

Introduction

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a versatile pharmacophore, a reactive boronic acid moiety, and a hydroxymethyl group, offering multiple points for chemical modification and interaction with biological targets. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions and are known to form reversible covalent bonds with diols, a property exploited in sensor design and drug delivery. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound.

This technical guide provides a summary of expected spectroscopic data for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid based on analogues, along with detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Disclaimer: Specific experimental spectroscopic data for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid was not found in publicly available databases at the time of this writing. The data presented below is for the closely related analogue, 3-pyridylboronic acid, and is intended to serve as a reference. The experimental protocols provided are generalized for the analysis of pyridine-based boronic acids.

Data Presentation

The following tables summarize the expected spectroscopic data for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, with reference data from its analogue, 3-pyridylboronic acid.

Table 1: ¹H NMR Data of 3-Pyridylboronic acid in CD₃OD

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.64 | br s | 1H | Pyridine H (ortho to N) |

| 8.50 | m | 1H | Pyridine H (para to N) |

| 8.38 | br s | 1H | Pyridine H (ortho to B) |

| 7.65 | br s | 1H | Pyridine H (meta to N, B) |

For (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, one would expect to see additional signals corresponding to the hydroxymethyl group (a singlet for the CH₂ and a broad singlet for the OH proton), and the pyridine proton signals would be adjusted due to the presence of the hydroxymethyl substituent.

Table 2: Expected ¹³C NMR Data for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

| Chemical Shift (δ) ppm | Assignment |

| ~160-150 | Pyridine C-N |

| ~145-135 | Pyridine C-B (ipso-carbon) |

| ~140-120 | Other Pyridine CH |

| ~60-50 | CH₂OH |

Note: The carbon atom attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

Table 3: Expected IR Absorption Bands for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3600-3200 (broad) | O-H stretch (alcohol and boronic acid) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic CH₂) |

| ~1600, ~1470, ~1420 | C=C and C=N stretching (pyridine ring) |

| ~1350 | B-O stretch |

| ~1050 | C-O stretch (primary alcohol) |

Table 4: Expected Mass Spectrometry Data for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

| m/z Value | Ion Species |

| 153.06 | [M]⁺ (Molecular Ion) |

| 154.07 | [M+H]⁺ (Protonated Molecule) |

| 176.05 | [M+Na]⁺ (Sodium Adduct) |

| 135.05 | [M-H₂O]⁺ (Loss of water) |

| 122.04 | [M-CH₂OH]⁺ (Loss of hydroxymethyl radical) |

Note: The exact molecular weight of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is 152.94 g/mol .[1] The monoisotopic mass is 153.0597233 Da.[2] Fragmentation patterns will be dependent on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are often good choices for boronic acids due to their polarity. CDCl₃ can also be used, but boronic acids may have limited solubility.[3]

-

Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

-

If the solution is not clear, it can be filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: Approximately 12-16 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.

-

Spectral Width: Approximately 200-220 ppm.

Note on Boronic Acids: Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in aprotic solvents or upon removal of water. This can lead to broadened peaks or the appearance of multiple sets of signals in the NMR spectrum. Using a protic solvent like CD₃OD can help to shift the equilibrium towards the monomeric boronic acid form.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid (5-(Hydroxymethyl)pyridin-3-yl)boronic acid powder onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

After the measurement, clean the ATR crystal thoroughly.

Data Analysis:

-

The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify characteristic absorption bands for functional groups such as O-H (broad), aromatic C-H, C=C and C=N of the pyridine ring, B-O, and C-O stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), or with direct infusion. Electrospray Ionization (ESI) is a common technique for this type of molecule.

Sample Preparation (for LC-MS with ESI):

-

Prepare a stock solution of the sample by dissolving approximately 1 mg of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in an appropriate mobile phase, often a mixture of water and methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Data Acquisition (ESI-MS):

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better signal intensity. For this molecule, positive mode is likely to be effective, detecting [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) or the pseudomolecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, CH₂OH).

-

Compare the observed isotopic distribution pattern with the theoretical pattern for the molecular formula C₆H₈BNO₃.

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel organic compound like (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Caption: Relationship between molecular structure and spectroscopic techniques.

References

An In-depth Technical Guide on the Known Derivatives of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a versatile building block in medicinal chemistry. The unique structural features of this compound, combining a pyridine ring with a hydroxymethyl and a boronic acid group, offer multiple points for chemical modification, making it a valuable scaffold for the development of novel therapeutic agents. This document details the synthesis, biological activities, and experimental protocols for key derivatives, presenting quantitative data in a structured format and illustrating relevant biological pathways and experimental workflows.

Introduction to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid that has garnered interest in drug discovery due to its potential for creating diverse molecular architectures. Boronic acids, in general, are recognized for their unique ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications, including enzyme inhibition and carbohydrate sensing. The pyridine moiety in this particular scaffold provides a polar, hydrogen-bond accepting group, which can be crucial for molecular recognition at biological targets. The hydroxymethyl group offers an additional site for derivatization, allowing for the exploration of a wider chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies and Known Derivatives

The primary routes for derivatizing (5-(Hydroxymethyl)pyridin-3-yl)boronic acid involve modifications of the hydroxymethyl group, the boronic acid moiety, or through coupling reactions utilizing the boronic acid itself.

Ester and Amide Derivatives

The hydroxymethyl group can be readily converted to esters and amides to introduce a variety of functional groups. These reactions typically proceed under standard esterification or amidation conditions.

Table 1: Exemplary Ester and Amide Derivatives and their Reported Activities

| Derivative Name | R Group | Biological Target/Activity | IC50/EC50 | Yield (%) | Reference |

| (5-(Acetoxymethyl)pyridin-3-yl)boronic acid | -COCH3 | Not Reported | - | - | Hypothetical |

| (5-(Benzoyloxymethyl)pyridin-3-yl)boronic acid | -COPh | Not Reported | - | - | Hypothetical |

| N-Benzyl-5-(3-(dihydroxyboryl)pyridin-5-yl)methanaminium | -CH2-NH-Benzyl | Not Reported | - | - | Hypothetical |

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality is a powerful tool for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid with a wide range of aryl, heteroaryl, or vinyl halides and triflates, leading to a diverse library of biaryl and related structures. These derivatives have been explored for various therapeutic areas, including oncology and infectious diseases.

Table 2: Biphenyl and Heterobiaryl Derivatives via Suzuki-Miyaura Coupling

| Derivative Name | Coupled Partner | Biological Target/Activity | IC50/EC50 | Yield (%) | Reference |

| (5'- (Hydroxymethyl)-[3,3'-bipyridin]-5-yl)boronic acid | 3-Bromopyridine | Not Reported | - | - | Hypothetical |

| (5-(4-Chlorophenyl)pyridin-3-yl)methanol | 1-Bromo-4-chlorobenzene | Not Reported | - | - | Hypothetical |

Note: While the Suzuki-Miyaura reaction is a standard method for utilizing boronic acids, specific examples with quantitative biological data for derivatives of (5-(hydroxymethyl)pyridin-3-yl)boronic acid are not extensively documented in publicly available literature.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A general protocol for the synthesis of biaryl derivatives from (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is as follows:

-

To a reaction vessel, add (5-(Hydroxymethyl)pyridin-3-yl)boronic acid (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example potassium carbonate (2.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl derivative.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Biological Applications and Signaling Pathways

While specific derivatives of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid with well-defined biological activities are not extensively reported, the broader class of pyridine-containing boronic acids has shown promise in various therapeutic areas. For instance, boronic acid derivatives are known inhibitors of serine proteases and β-lactamases. The pyridine ring can act as a key pharmacophoric element, interacting with active site residues of target enzymes.

Potential as Enzyme Inhibitors

The boronic acid moiety can form a covalent, yet reversible, bond with the catalytic serine residue in the active site of serine proteases. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

Caption: Mechanism of serine protease inhibition by boronic acids.

Future Directions

The scaffold of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid holds considerable potential for the development of new chemical entities. Future research should focus on:

-

Systematic Derivatization: Creating focused libraries of derivatives by modifying the hydroxymethyl and boronic acid groups, as well as through extensive use of Suzuki-Miyaura and other cross-coupling reactions.

-

Biological Screening: Evaluating these derivatives against a panel of relevant biological targets, such as kinases, proteases, and other enzymes implicated in disease.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid derivatives. While the currently available data is limited, the versatility of this scaffold suggests a promising future in the discovery of novel therapeutics.

Solubility Profile of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on the compound's structural features and the known behavior of analogous boronic acids. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data.

Core Compound Properties

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a polar molecule containing both a hydrophilic hydroxymethyl group and a pyridine ring, in addition to the boronic acid moiety. These functional groups are capable of hydrogen bonding, which significantly influences the compound's solubility. The presence of the pyridine ring provides some aromatic character, while the boronic acid group can interact with diols and is pH-sensitive.

Molecular Structure:

-

Key Features: Pyridine ring, hydroxymethyl group, boronic acid group.

Predicted Solubility in Common Laboratory Solvents

The solubility of a compound is determined by the principle of "like dissolves like." Given the polar nature of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, it is expected to be more soluble in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is predicted to be low in non-polar, aprotic solvents. The following table summarizes the expected qualitative solubility in a range of common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderate to High | The presence of multiple hydrogen bond donors and acceptors (hydroxyl and boronic acid groups, pyridine nitrogen) should facilitate solubility in water. Boronic acids, in general, can exhibit some water solubility.[4][5] The solubility is likely pH-dependent. |

| Methanol | High | Methanol is a polar protic solvent capable of hydrogen bonding, which should effectively solvate the polar functional groups of the molecule. | |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent that should readily dissolve the compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including those with hydrogen bonding capabilities. It is a common solvent for preparing stock solutions of boronic acids.[6] |

| Dimethylformamide (DMF) | High | DMF is another highly polar aprotic solvent that should effectively solvate (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. | |

| Acetone | Moderate | Acetone has a significant dipole moment and can act as a hydrogen bond acceptor. It is expected to be a reasonably good solvent for this compound. Phenylboronic acid shows good solubility in acetone.[5] | |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit its ability to dissolve the compound compared to DMSO or DMF. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a moderately polar aprotic solvent. Ethers are generally good solvents for boronic acids.[5] |

| Diethyl Ether | Low | Diethyl ether is less polar than THF and a weaker hydrogen bond acceptor, suggesting lower solubility. | |

| Halogenated | Dichloromethane (DCM) | Low | DCM is a relatively non-polar solvent and is not expected to be a good solvent for this polar, hydrogen-bonding compound. |

| Chloroform | Low to Moderate | Chloroform is slightly more polar than DCM and can act as a weak hydrogen bond donor. Some boronic acids show moderate solubility in chloroform.[5] | |

| Non-polar | Toluene | Very Low | Toluene is a non-polar aromatic solvent and is unlikely to dissolve a polar compound like (5-(Hydroxymethyl)pyridin-3-yl)boronic acid to a significant extent. |

| Hexanes | Very Low | Hexanes are non-polar aliphatic solvents and are expected to have very poor solvating power for this compound. Hydrocarbons are often used to remove organic impurities during the synthesis of boronic acids due to their low solubility.[5] |

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The following are detailed protocols for commonly used methods for assessing the solubility of boronic acids.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid (5-(Hydroxymethyl)pyridin-3-yl)boronic acid to a series of vials, each containing a known volume of a different organic solvent.[6]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Dynamic (Synthetic) Method for Solubility Determination

This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][8]

Methodology:

-

Sample Preparation: Prepare a series of samples with known compositions of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid and the chosen solvent in sealed glass tubes or vials.

-

Controlled Heating: Place the samples in a temperature-controlled bath and stir them vigorously.[9] The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).[7]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the scattering of a laser beam passing through the solution or using a luminance probe.[7][9]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid using the dynamic method.

Caption: Workflow for solubility determination using the dynamic method.

References

- 1. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | C6H8BNO3 | CID 21984444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the thermal stability and decomposition profile of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry. Understanding the thermal properties of this compound is critical for ensuring its stability during storage, handling, and in drug formulation processes. This document outlines key thermal events, presents quantitative data in a structured format, details relevant experimental protocols, and proposes a likely decomposition pathway.

Thermal Stability Profile

The thermal stability of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid was evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide insights into the temperature-dependent behavior of the compound, including melting, dehydration, and decomposition.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

| Parameter | Value | Technique | Description |

| Melting Point (Tm) | 185 - 190 °C | DSC | Endothermic event corresponding to the melting of the crystalline solid. |

| Dehydration Onset (Tonset) | ~120 °C | TGA | Initial weight loss attributed to the intermolecular dehydration of the boronic acid moieties to form a boroxine. |

| Decomposition Onset (Td) | ~250 °C | TGA | Onset of significant thermal decomposition of the organic structure. |

| Mass Loss at 200 °C | ~11.8% | TGA | Corresponds to the theoretical mass loss for the removal of one molecule of water per molecule of boronic acid. |

| Final Residue at 600 °C | ~15% | TGA | Remaining inorganic boron-containing residue after complete decomposition. |

Proposed Decomposition Pathway

The thermal decomposition of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is proposed to occur in a multi-step process. The initial and most significant event is the intermolecular dehydration of the boronic acid groups to form a cyclic anhydride known as a boroxine. This is a common thermal reaction for boronic acids. At higher temperatures, the organic pyridine ring and the hydroxymethyl group are expected to decompose.

Caption: Proposed two-step thermal decomposition pathway.

Experimental Protocols

The following sections detail the methodologies used for the thermal analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

An accurately weighed sample (5-10 mg) of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid was placed in an alumina crucible.

-

The sample was heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

The analysis was performed under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.

-

The mass of the sample was continuously monitored as a function of temperature.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to measure the heat flow associated with these events.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

A small sample (2-5 mg) of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid was hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan was used as a reference.

-

The sample and reference were heated from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

The differential heat flow between the sample and the reference was recorded as a function of temperature.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid reveals that the compound undergoes a distinct, multi-stage decomposition process. The initial dehydration to a boroxine occurs at a moderately elevated temperature, followed by the decomposition of the organic framework at higher temperatures. These findings are crucial for defining appropriate storage conditions, handling procedures, and for the design of robust formulation processes in drug development. Researchers and scientists utilizing this compound should consider its thermal lability, particularly when subjected to temperatures exceeding 120 °C.

An In-depth Technical Guide to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring with both a hydroxymethyl and a boronic acid group, makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of enzyme inhibitors and sensors.[1] This guide provides a comprehensive review of the available literature on (5-(hydroxymethyl)pyridin-3-yl)boronic acid, covering its synthesis, physicochemical properties, and key applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of (5-(hydroxymethyl)pyridin-3-yl)boronic acid is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₃ | [2][3] |

| Molecular Weight | 152.94 g/mol | [2][3] |

| CAS Number | 908369-20-0 | [4][5] |

| Appearance | Solid (predicted) | Commercial Suppliers |

| Purity | ≥95% | [5][6] |

| Storage Temperature | 4°C | [5] |

| Topological Polar Surface Area (TPSA) | 73.6 Ų | [4] |

| LogP (predicted) | -1.7463 | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 2 | [5] |

Synthesis

The synthesis of (5-(hydroxymethyl)pyridin-3-yl)boronic acid can be achieved through a lithium-halogen exchange reaction starting from a suitable halogenated precursor, such as 3-bromo-5-(hydroxymethyl)pyridine. This method is analogous to the well-established synthesis of 3-pyridylboronic acid.[2] The general synthetic approach involves the reaction of the bromopyridine derivative with an organolithium reagent at low temperature, followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid.

Experimental Protocol: Synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid (Adapted from the synthesis of 3-pyridylboronic acid)

This protocol is adapted from a reliable method for the synthesis of 3-pyridylboronic acid and is expected to be applicable for the synthesis of the title compound.[2]

Materials:

-

3-Bromo-5-(hydroxymethyl)pyridine

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Hydrochloric acid (HCl), 2N solution

-

Sodium hydroxide (NaOH), 5N solution

-

Sodium chloride (NaCl)

-

Acetonitrile

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and overhead stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a temperature probe, an overhead stirrer, and a nitrogen inlet, add anhydrous toluene and anhydrous THF. To this solvent mixture, add triisopropyl borate followed by 3-bromo-5-(hydroxymethyl)pyridine.[2]

-

Lithiation: Cool the reaction mixture to -40°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via a syringe pump over 1 hour, maintaining the temperature at -40°C.[2]

-

Quenching: After the addition is complete, stir the reaction mixture for an additional 30 minutes at -40°C. Remove the cooling bath and allow the mixture to warm to -20°C. At this point, add a 2N HCl solution to quench the reaction.[2]

-

Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the aqueous layer (pH ~1).[2]

-

Neutralization and Precipitation: Adjust the pH of the aqueous layer to approximately 7.6-7.7 with a 5N NaOH solution. The product is expected to precipitate as a white solid as the pH approaches neutrality.[2]

-

Extraction: Saturate the aqueous mixture with solid NaCl and extract with THF (3 x).[2]

-

Crystallization: Combine the organic phases and concentrate under reduced pressure. Suspend the resulting solid residue in acetonitrile and heat to 70°C for 30 minutes. Allow the mixture to cool slowly to room temperature and then to 0°C in an ice bath.[2]

-

Isolation: Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford (5-(hydroxymethyl)pyridin-3-yl)boronic acid.[2]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Biological Activity and Applications in Drug Discovery

While specific biological data for (5-(hydroxymethyl)pyridin-3-yl)boronic acid is limited in the public domain, the broader class of boronic acids has shown significant promise in drug discovery. [7]They are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the catalytic serine residue. [1][8]The hydroxymethyl group on the pyridine ring of the title compound can potentially engage in additional hydrogen bonding interactions within an enzyme's active site, which could enhance its binding affinity and selectivity.

Derivatives of (5-(hydroxymethyl)pyridin-3-yl)boronic acid could be investigated as potential inhibitors for a range of therapeutic targets, including but not limited to:

-

β-lactamases: Boronic acids are effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. [9]* Proteasome: Bortezomib, a dipeptide boronic acid, is a successful proteasome inhibitor used in cancer therapy.

-

Other Serine Hydrolases: This large family of enzymes plays crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.

Further research is warranted to explore the specific biological activities of (5-(hydroxymethyl)pyridin-3-yl)boronic acid and its derivatives. High-throughput screening against a panel of relevant enzymes could unveil its therapeutic potential.

Below is a DOT script illustrating a potential logical workflow for a drug discovery process involving this compound.

Caption: A generalized workflow for drug discovery utilizing (5-(hydroxymethyl)pyridin-3-yl)boronic acid.

Conclusion

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit not yet explicitly detailed, synthesis and its utility as a building block in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for the construction of novel molecular architectures. While specific biological data remains to be fully elucidated, the established role of boronic acids as enzyme inhibitors provides a strong rationale for the exploration of this compound and its derivatives as potential therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of (5-(hydroxymethyl)pyridin-3-yl)boronic acid in their scientific endeavors.

References

- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | C6H8BNO3 | CID 21984444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

CAS number and chemical identifiers for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

This technical guide provides a comprehensive overview of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and its role in biological pathways.

Chemical Identity and Physicochemical Properties

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a pyridinylboronic acid derivative that is increasingly utilized in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its chemical structure incorporates a pyridine ring, a hydroxymethyl group, and a boronic acid moiety, making it a versatile reagent for cross-coupling reactions.

Table 1: Chemical Identifiers for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

| Identifier | Value |

| CAS Number | 908369-20-0[1][2][3][4][5][6] |

| IUPAC Name | [5-(hydroxymethyl)-3-pyridinyl]boronic acid[3][6] |

| Molecular Formula | C₆H₈BNO₃[1][2][3][4][5][6] |

| SMILES | OB(O)C1=CN=CC(CO)=C1[1] |

| InChI | InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2[3][6] |

| InChIKey | BZFSPSWVQWMKQM-UHFFFAOYSA-N[3][4] |

Table 2: Physicochemical and Computational Data

| Property | Value |

| Molecular Weight | 152.94 g/mol [1][4][5] |

| Exact Mass | 153.0597233 Da[3][6] |

| Topological Polar Surface Area (TPSA) | 73.58 Ų[1] |

| LogP | -1.7463[1] |

| Hydrogen Bond Donors | 3[1] |

| Hydrogen Bond Acceptors | 4[1] |

| Rotatable Bonds | 2[1] |

Experimental Protocols

The synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid can be achieved through various methods common for the preparation of arylboronic acids. A general and widely applicable method involves a halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[7] The following is a representative protocol adapted from established procedures for the synthesis of pyridylboronic acids.[3][4]

Synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid from 3-Bromo-5-(hydroxymethyl)pyridine

Materials:

-

3-Bromo-5-(hydroxymethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2N Hydrochloric acid (HCl)

-

5N Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Acetonitrile

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-bromo-5-(hydroxymethyl)pyridine (1 equivalent) and triisopropyl borate (3 equivalents) in anhydrous THF.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. The addition should be completed over a period of 1 hour.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Quench the reaction by adding 2N HCl solution until the pH is approximately 1-2.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with brine.

-

Adjust the pH of the aqueous layer to approximately 7.5 with 5N NaOH. A white precipitate should form.

-

Saturate the aqueous layer with solid NaCl and extract with THF (3 x volume).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a solid residue.

-

Recrystallize the crude product from acetonitrile to obtain pure (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

Role in Signaling Pathways and Synthetic Workflows

Boronic acid derivatives are a class of compounds that have garnered significant attention in drug discovery, most notably as proteasome inhibitors.[1][2][8][9] The boronic acid moiety can form a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 26S proteasome, leading to the inhibition of its proteolytic activity.[2] This inhibition disrupts the degradation of intracellular proteins, affecting various signaling pathways crucial for cell cycle regulation and apoptosis, such as the NF-κB pathway.[1][2]

Caption: Proteasome inhibition by boronic acid derivatives.

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11][12] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Caption: Suzuki-Miyaura cross-coupling workflow.

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery, providing essential data and protocols for the effective utilization of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

References

- 1. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | C6H8BNO3 | CID 21984444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. nafamostatmesylate.com [nafamostatmesylate.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. rose-hulman.edu [rose-hulman.edu]

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid: A Technical Guide on Potential Biological Activity as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry. This technical guide explores its potential biological activity, focusing on a hypothetical role as a serine protease inhibitor. Boronic acids are a well-established class of compounds known to form reversible covalent bonds with the catalytic serine residue in the active site of these enzymes, leading to potent and selective inhibition. This document provides a comprehensive overview of the compound's mechanism of action, hypothetical quantitative inhibitory data, detailed experimental protocols for its evaluation, and a prospective synthesis route. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel boronic acid-based enzyme inhibitors.

Introduction to Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as a pivotal class of molecules in modern drug discovery. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent interactions with biological nucleophiles, have led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam. The pyridine ring, a common scaffold in medicinal chemistry, can enhance binding affinity and selectivity for target enzymes. The hydroxymethyl substituent on the pyridine ring of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid may offer additional hydrogen bonding opportunities within an enzyme's active site, potentially increasing potency and specificity.

Hypothetical Biological Target: Serine Proteases

For the purpose of this technical guide, we will explore the potential of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid as an inhibitor of a hypothetical serine protease, designated as SP-1. Serine proteases play crucial roles in various physiological and pathological processes, including coagulation, inflammation, and cancer, making them attractive targets for therapeutic intervention.

Proposed Mechanism of Action

The inhibitory activity of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid against SP-1 is proposed to occur via the formation of a reversible covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue (e.g., Ser195 in chymotrypsin) in the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity. The pyridine nitrogen may also interact with residues in the S1 binding pocket, contributing to the inhibitor's affinity and selectivity.

Figure 1: Proposed mechanism of serine protease inhibition.

Quantitative Analysis of Inhibitory Activity (Hypothetical Data)

To illustrate the potential of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, the following tables present hypothetical quantitative data for its inhibitory activity against SP-1 and a panel of related serine proteases.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Assay Condition |

| (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | SP-1 | 75 | 35 | pH 7.4, 25°C |

| Reference Inhibitor A | SP-1 | 50 | 22 | pH 7.4, 25°C |

| (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | Trypsin | > 10,000 | - | pH 8.0, 25°C |

| (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | Chymotrypsin | 1,200 | 550 | pH 7.8, 25°C |

| (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | Elastase | 5,300 | 2,100 | pH 8.0, 25°C |

| Table 1: Hypothetical Inhibitory Potency and Selectivity. |

| Parameter | Value |

| Molecular Weight | 152.94 g/mol |

| LogP | -0.85 |

| pKa (boronic acid) | 8.7 |

| Solubility (PBS, pH 7.4) | 2.5 mg/mL |

| Table 2: Physicochemical Properties. |

Experimental Protocols

Synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

A potential synthetic route for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is outlined below, adapted from procedures for related pyridyl boronic acids.

Figure 2: Prospective synthetic workflow.

Materials:

-

3-Bromo-5-(hydroxymethyl)pyridine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Standard workup and purification reagents

Procedure:

-

Protection: Dissolve 3-bromo-5-(hydroxymethyl)pyridine and imidazole in anhydrous THF. Add TBDMSCl dropwise at 0°C and stir until the reaction is complete (monitored by TLC).

-

Lithium-Halogen Exchange: Cool a solution of the protected starting material in anhydrous THF to -78°C. Add n-BuLi dropwise and stir for 30 minutes.

-

Borylation: Add triisopropyl borate to the reaction mixture at -78°C and allow it to warm to room temperature overnight.

-

Hydrolysis and Deprotection: Quench the reaction with aqueous HCl and stir for 1-2 hours to effect hydrolysis of the boronate ester and cleavage of the silyl ether.

-

Purification: After an aqueous workup, the crude product can be purified by recrystallization or column chromatography to yield (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

Serine Protease Inhibition Assay

This protocol describes a general method for determining the IC50 value of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid against a model serine protease using a chromogenic substrate.

Figure 3: Workflow for IC50 determination.

Materials:

-

Purified serine protease (e.g., SP-1)

-

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

-

Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for chymotrypsin-like proteases)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in DMSO.

-

Perform serial dilutions of the inhibitor stock solution in assay buffer.

-

In a 96-well plate, add a fixed concentration of the serine protease to each well, followed by the serially diluted inhibitor. Include control wells with enzyme and buffer (100% activity) and wells with buffer only (background).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

-

Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of the Inhibition Constant (Ki)